molecular formula C20H23NO4 B1176459 peanut agglutinin precursor CAS No. 148466-14-2

peanut agglutinin precursor

Número de catálogo: B1176459
Número CAS: 148466-14-2
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Peanut agglutinin precursor, also known as this compound, is a useful research compound. Its molecular formula is C20H23NO4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Metastasis Promotion

Recent studies have highlighted PNA's role in promoting cancer cell metastasis. It interacts with vascular endothelial cells, stimulating the secretion of cytokines such as MCP-1 and IL-6. This interaction enhances tumor cell adhesion to the endothelium, facilitating metastatic spread . PNA's ability to mimic endogenous galectins, particularly galectin-3, suggests its involvement in tumor microenvironment dynamics and cancer progression.

Cytokine Effect of PNA
MCP-1Increased secretion by endothelial cells
IL-6Enhanced secretion leading to tumor cell adhesion

Prognostic Marker in Leukemia

In pediatric oncology, PNA binding has been associated with favorable prognoses in childhood T-cell acute lymphoblastic leukemia (ALL). A study involving 202 children indicated that PNA positivity correlated with glucocorticoid sensitivity, suggesting its potential as a prognostic biomarker .

Monocyte Lineage Marker

PNA has been investigated as a diagnostic tool for identifying monocyte lineage in hematological malignancies. It binds to monocytes and monoblasts, providing a method for classifying acute non-lymphocytic leukemia (ANLL) cases through fluorescence-activated cell sorting (FACS) . The binding characteristics of PNA can enhance existing cytochemical and morphological classification methods.

Cell Type PNA Binding
MonocytesPositive
MonoblastsPositive
Classical Myeloid BlastsNegative

Glycoprotein Characterization

PNA's specificity for galactose-containing glycoproteins makes it an invaluable tool in glycoprotein research. Studies have utilized PNA to identify glycoproteins on lymphocyte surfaces across various species, including lizards, indicating its broad applicability in comparative immunology .

Case Study 1: PNA in Cancer Metastasis

A recent investigation demonstrated that circulating PNA levels increased significantly following peanut consumption. The study showed that concentrations up to 5 µg/ml were detectable within one hour post-ingestion. This rapid appearance in circulation correlates with enhanced endothelial activation and increased tumor cell adhesion, suggesting a direct role of dietary lectins in cancer biology .

Case Study 2: Pediatric ALL Prognosis

In a cohort study of children diagnosed with T-cell ALL, researchers found that those with positive PNA binding exhibited a higher response rate to glucocorticoid therapy compared to those who were negative. This finding underscores the potential of PNA as a biomarker for tailoring treatment strategies in pediatric leukemia .

Propiedades

Número CAS

148466-14-2

Fórmula molecular

C20H23NO4

Peso molecular

0

Sinónimos

peanut agglutinin precursor

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.